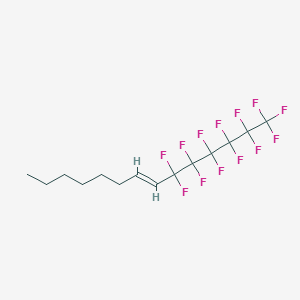

1-(Perfluorohexyl)oct-1-ene

Beschreibung

Contextual Significance of Fluorine in Organic Chemistry

The introduction of fluorine into organic molecules imparts profound changes in their physical, chemical, and biological properties. pen2print.org This "fluorine effect" is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. pen2print.orgtaylorandfrancis.com

The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to unique reactivity and selectivity in fluorinated organic compounds. taylorandfrancis.comnumberanalytics.com Fluorine substitution can dramatically influence the chemical outcome of reactions, sometimes enabling transformations that are not feasible with their non-fluorinated counterparts. pen2print.orgrsc.org For instance, fluorinated cations are highly electrophilic and exhibit distinct reactivity patterns, facilitating the synthesis of complex fluorinated molecules. numberanalytics.com The presence of fluorine can also influence the stability and reactivity of adjacent functional groups. pen2print.org

Perfluoroalkyl groups are crucial structural motifs in a wide array of functional materials and bioactive compounds. researchgate.netchemistryviews.org Their incorporation into organic molecules can enhance properties such as thermal stability, chemical inertness, and lipophilicity. researchgate.netnih.govnumberanalytics.com In the pharmaceutical industry, the introduction of a perfluoroalkyl group can improve a drug's metabolic stability and bioavailability. taylorandfrancis.comresearchgate.netnih.gov These moieties are also pivotal in the development of fluoropolymers, which possess exceptional properties like low surface energy and high resistance to heat and chemicals. taylorandfrancis.comontosight.ai

Rationale for Investigating 1-(Perfluorohexyl)oct-1-ene and Analogues

The study of this compound and similar perfluoroalkylated alkenes is driven by the desire to merge the distinct worlds of fluorous and hydrocarbon chemistry and to explore new synthetic methodologies.

Compounds like this compound serve as important bridges between highly fluorinated (fluorous) and conventional hydrocarbon-based organic chemistry. tcichemicals.comtcichemicals.com Fluorous chemistry leverages the unique property of highly fluorinated compounds to dissolve preferentially in fluorinated solvents, allowing for facile separation of products and catalysts. tcichemicals.comtcichemicals.comcore.ac.uk By possessing both a perfluoroalkyl "tail" and a hydrocarbon "body" with a reactive double bond, these molecules offer a platform to explore reactions and create novel materials with tailored properties that combine the characteristics of both domains.

The synthesis of perfluoroalkylated alkenes like this compound itself presents a challenge and an opportunity for the development of new synthetic methods. google.com Research in this area focuses on creating more efficient and selective reactions for the introduction of perfluoroalkyl groups onto unsaturated carbon frameworks. chemistryviews.orgrsc.orgwiley.com These investigations often lead to the discovery of novel catalytic systems and reaction conditions that broaden the toolkit of synthetic organic chemists. chemistryviews.orgchimia.ch A recent patent, for example, describes a visible light-catalyzed method for synthesizing perfluorohexyl n-octane from perfluorohexyl iodoalkane and 1-octene (B94956), highlighting the ongoing innovation in this field. google.com

Overview of Research Trajectories for Perfluoroalkylated Unsaturated Systems

Current research on perfluoroalkylated unsaturated systems is expanding in several key directions. A major focus is on the development of new and more efficient methods for their synthesis, including photoredox catalysis and metal-free approaches. chemistryviews.orgrsc.org There is also significant interest in exploring the reactivity of these compounds, particularly in radical addition reactions to further functionalize the double bond. acs.orgnih.govnih.gov Furthermore, the unique properties of these molecules are being harnessed in materials science for applications such as surface modification and the creation of novel fluoropolymers. numberanalytics.comresearchgate.net In medicinal chemistry, the incorporation of perfluoroalkylated alkene motifs into drug candidates is being investigated as a strategy to enhance their pharmacological profiles. nih.govacs.org The environmental fate and potential biological impact of these and other per- and polyfluoroalkyl substances (PFAS) are also areas of active and growing research. tandfonline.comnih.govmdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradec-7-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMMIYWYYKPWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895389 | |

| Record name | 1-(Perfluorohexyl)oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120464-26-8 | |

| Record name | 1-(Perfluorohexyl)oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of 1 Perfluorohexyl Oct 1 Ene and Its Chemical Transformation Intermediates

Radical Chemistry of Perfluoroalkylated Alkenes

Radical reactions offer a powerful method for the functionalization of alkenes. In the context of perfluoroalkylated alkenes, the unique properties of perfluoroalkyl radicals govern the course and outcome of these transformations.

Generation and Behavior of Perfluoroalkyl Radicals

Perfluoroalkyl radicals (Rf•) are key intermediates in the synthesis and transformation of compounds like 1-(perfluorohexyl)oct-1-ene. These radicals can be generated from various precursors, such as perfluoroalkyl iodides (RfI) or bromides (RfBr), through several methods. conicet.gov.ar Common initiation techniques include thermal decomposition of azo compounds like 1,1′-azobis(cyclohexanecarbonitrile) (ACCN), photochemical cleavage of the carbon-iodine bond, or through single-electron transfer (SET) processes mediated by transition metals or photoredox catalysts. conicet.gov.arorganic-chemistry.orgconicet.gov.ar

Once generated, perfluoroalkyl radicals exhibit distinct behavior. They are highly electrophilic due to the strong electron-withdrawing nature of the fluorine atoms. This electrophilicity drives their rapid addition to electron-rich carbon-carbon double bonds. organic-chemistry.org The reaction of a perfluorohexyl radical with an alkene like oct-1-ene is an energetically favorable process. libretexts.org Studies have shown that water can influence the reactivity of these radicals, leveling the reactivity differences between electron-rich and electron-deficient alkenes. organic-chemistry.org

| Radical Generation Method | Precursor | Initiator/Condition | Description |

| Thermal Decomposition | Rf-I with Azo-initiator (e.g., ACCN) | Heat | The azo compound decomposes to form carbon-centered radicals, which abstract iodine from RfI to generate the Rf• radical. organic-chemistry.org |

| Photochemical Initiation | Rf-I | UV or Visible Light | The weak C-I bond undergoes homolytic cleavage upon absorption of light energy to directly form the Rf• radical and an iodine radical. conicet.gov.ar |

| Redox Initiation (SET) | Rf-I or Rf-Br | Transition Metals (e.g., Cu, Ni), Photoredox Catalysts | A single electron is transferred from the catalyst to the perfluoroalkyl halide, leading to its fragmentation into an Rf• radical and a halide anion. conicet.gov.armdpi.com |

This table provides an interactive summary of common methods for generating perfluoroalkyl radicals.

Regioselectivity and Stereoselectivity in Radical Additions to Oct-1-ene

The addition of a radical species to an unsymmetrical alkene such as oct-1-ene can theoretically yield two different regioisomers. In the case of radical additions, the regiochemical outcome is often contrary to what is observed in electrophilic additions (Markovnikov's rule). libretexts.org

When a perfluorohexyl radical adds to oct-1-ene, the addition occurs preferentially at the less substituted carbon atom (C1) of the double bond. asccollegekolhar.inresearchgate.net This regioselectivity, known as anti-Markovnikov addition, leads to the formation of the more stable secondary carbon radical at the C2 position. libretexts.orgmasterorganicchemistry.com The primary driving force for this selectivity is steric hindrance; the terminal carbon is more accessible to the incoming radical. researchgate.net The stability of the resulting radical intermediate also plays a crucial role. libretexts.org

For the radical addition of a perfluoroalkyl group to a simple, achiral alkene like oct-1-ene, the reaction typically proceeds without significant stereoselectivity at the newly formed C-C bond, leading to a racemic mixture if a new stereocenter is formed. However, stereoselectivity can be induced in more complex systems, particularly in intramolecular cyclizations or when chiral auxiliaries or catalysts are employed. isu.runih.gov In some radical additions to allenes bearing carbonyl groups, high stereoselectivity for the E-isomer has been observed. nih.gov

| Reactant | Radical | Predominant Product | Selectivity | Rationale |

| Oct-1-ene | Perfluorohexyl• | 1-(Perfluorohexyl)-2-octyl radical | Anti-Markovnikov | Formation of the more stable secondary radical intermediate. libretexts.orgmasterorganicchemistry.com |

| Styrene | CF3• | 1-Phenyl-2,2,2-trifluoroethyl radical | Markovnikov-type | Formation of the more stable resonance-stabilized benzylic radical. mdpi.com |

| 1-Alkenes | Thiyl• | Linear Adduct | Anti-Markovnikov | Steric effects and faster fragmentation of the alternative intermediate. researchgate.net |

This interactive table compares the regioselectivity of radical additions to different alkenes.

Stability and Fate of Carbon-Centered Intermediates

Following the initial anti-Markovnikov addition of the perfluorohexyl radical to oct-1-ene, a carbon-centered radical intermediate is formed at the C2 position. The stability of this secondary alkyl radical is greater than the primary radical that would have resulted from addition at C2. libretexts.orgucr.edu The stability of carbon-centered radicals generally follows the order: tertiary > secondary > primary. curlyarrows.com This stability is attributed to hyperconjugation, where the C-H bonds of adjacent alkyl groups help to delocalize the unpaired electron. curlyarrows.com

The presence of the adjacent, strongly electron-withdrawing perfluorohexyl group can influence the properties of this radical intermediate, though the primary stabilization comes from its secondary nature. The captodative effect, where a radical center is stabilized by both an electron-donating and an electron-withdrawing substituent, is a known stabilizing factor, though not directly applicable here as both groups are attached to adjacent carbons. asccollegekolhar.in

The primary fate of this intermediate in a typical radical chain reaction is to abstract a hydrogen atom from a hydrogen donor present in the reaction mixture, such as tris(trimethylsilyl)silane (B43935) (TTMSS) or HBr, to yield the final saturated product, 1-(perfluorohexyl)octane. libretexts.orgmdpi.com This hydrogen abstraction step propagates the radical chain. mdpi.com Alternatively, the intermediate radical can be trapped by other species, such as an iodine atom, or undergo further reactions like elimination or cyclization depending on the reaction conditions and substrate structure. conicet.gov.ar

Intramolecular Radical Cyclization Pathways

While this compound itself does not possess the functionality for intramolecular cyclization, its analogues can be designed to undergo such transformations. Intramolecular radical cyclization is a powerful method for constructing cyclic, and often heterocyclic, compounds. beilstein-journals.org For a cyclization to occur, the initial radical adduct must be able to react with an unsaturated group within the same molecule.

For instance, if an N-arylacrylamide moiety were incorporated into the alkene, the intermediate radical formed after perfluoroalkyl radical addition could undergo an intramolecular cyclization onto the aromatic ring to form complex heterocyclic structures like oxindoles. beilstein-journals.org The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations being kinetically favored. In a typical pathway, a perfluoroalkyl radical adds to a double bond, generating a new carbon-centered radical which then attacks another internal π-system, leading to a cyclic radical intermediate that is subsequently quenched to give the final product. conicet.gov.arbeilstein-journals.org

Catalytic Reaction Mechanisms Involving this compound Precursors or Analogues

Homogeneous catalysis provides efficient and selective routes for the synthesis and functionalization of perfluoroalkylated alkenes. These reactions often involve transition metal complexes that operate through well-defined catalytic cycles.

Homogeneous Catalytic Cycles

The synthesis of this compound or its analogues can be achieved through various homogeneous catalytic reactions, such as palladium-catalyzed cross-coupling or hydroformylation. bohrium.comwikipedia.org A catalytic cycle is a conceptual tool used to represent the series of steps a catalyst goes through during a reaction, where the catalyst is regenerated at the end of each cycle. youtube.com

A representative example is a palladium-catalyzed reaction, which might be used to couple a perfluorohexyl-containing reagent with an octenyl precursor. The cycle typically begins with a low-valent palladium(0) species. bohrium.com

Oxidative Addition : The Pd(0) catalyst reacts with a perfluoroalkyl halide (e.g., C6F13I), inserting into the C-I bond to form a Pd(II) intermediate.

Coordination/Insertion : The alkene (e.g., oct-1-ene) coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-C6F13 bond, generating a new palladium-alkyl intermediate.

β-Hydride Elimination : To form the final alkene product, a hydrogen atom from the carbon adjacent to the palladium is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

Reductive Elimination : The palladium-hydride species reductively eliminates H-I, regenerating the Pd(0) catalyst, which can then enter a new cycle.

Alternatively, in fluoroalkylative olefination reactions, a photoredox catalytic pathway can be involved. chinesechemsoc.org In such a cycle, a photocatalyst (e.g., an Iridium complex) is excited by light and initiates a radical process. The perfluoroalkyl radical adds to an alkene, and subsequent steps involving the catalyst lead to the formation of the desired vinylated product and regeneration of the photocatalyst. chinesechemsoc.org These catalytic methods are valued for their mild reaction conditions and high functional group tolerance. chinesechemsoc.org

Heterogeneous Catalysis in Perfluoroalkylation

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of industrial chemistry, enabling large-scale production with enhanced efficiency. wikipedia.orgelsevier.com In the context of perfluoroalkylation to synthesize compounds such as this compound, heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture and potential for reuse. The synthesis can involve the addition of a perfluorohexyl moiety to an eight-carbon backbone or the modification of a pre-existing functionalized hydrocarbon.

Typically, these reactions involve solid-phase catalysts with reactants in the gas or liquid phase. The catalytic cycle comprises three primary steps:

Adsorption : Reactant molecules bind to the surface of the catalyst. This can be physical (physisorption) or chemical (chemisorption). wikipedia.org

Reaction : The adsorbed molecules react on the catalyst's active sites, following a lower energy pathway than the uncatalyzed reaction. wikipedia.org

Desorption : The product molecules detach from the catalyst surface and diffuse into the bulk phase. wikipedia.org

Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization and perfluoroalkylation. nih.gov In this area, semiconductor materials like titanium oxide (TiO₂) can act as heterogeneous photocatalysts. Upon irradiation, TiO₂ generates electron-hole pairs. The electrons can reduce a perfluoroalkyl source, such as perfluorohexyl iodide, to produce a perfluorohexyl radical. This radical can then add to an unsaturated substrate like 1-octyne (B150090) or 1-octene (B94956) to form the desired product. researchgate.net The holes generated on the catalyst surface can then oxidize an intermediate species to complete the catalytic cycle. researchgate.net

Influence of Catalyst Structure on Reaction Selectivity and Rate

The structure of a heterogeneous catalyst is paramount in dictating the reaction's selectivity and rate. solubilityofthings.comcatalysis.blog Key structural characteristics, including surface area, pore size, and the nature of the active sites, are engineered to favor the formation of a specific product over others. solubilityofthings.com

For the synthesis or subsequent reactions of this compound, catalyst structure would be critical for:

Regioselectivity : Ensuring the perfluorohexyl group adds to the desired carbon atom (e.g., C1 of the octene chain).

Stereoselectivity : Controlling the formation of E/Z isomers of the double bond.

Chemoselectivity : Preventing unwanted side reactions such as over-reduction of the double bond, polymerization, or isomerization.

The introduction of fluorinated motifs into the catalyst structure itself has been shown to improve reaction yields in certain perfluoroalkylation reactions, although enantioselectivity may require further optimization through sterically hindered designs. rsc.org The support material on which a catalyst is dispersed can also modify its chemical properties and enhance selectivity. catalysis.blog

Table 1: Influence of Catalyst Structural Features on Perfluoroalkylation Reactions

| Catalyst Feature | Influence on Rate | Influence on Selectivity | Example Application for this compound Synthesis |

| High Surface Area | Increases reaction rate by providing more active sites. solubilityofthings.com | May decrease selectivity if multiple reaction pathways are possible. solubilityofthings.com | Using a nanoparticulate metal catalyst to increase the efficiency of adding a perfluorohexyl group to 1-octyne. |

| Pore Size/Shape | Can limit the rate if diffusion of reactants/products is restricted. | Enhances shape-selectivity, favoring molecules that fit within the pores. solubilityofthings.com | Employing a zeolite catalyst (e.g., HZSM-5) to selectively form the linear this compound isomer. jlu.edu.cn |

| Active Site Composition | The chemical nature of the active site (e.g., specific metal, oxide) is a primary determinant of catalytic activity. catalysis.blog | Different active sites can favor different reaction mechanisms (e.g., radical vs. ionic), leading to different products. | Choosing a palladium-based catalyst for hydrogenation versus a rhodium catalyst for hydroformylation. |

| Support Material | Can influence the dispersion and electronic properties of the active catalytic species, thereby affecting the rate. | The acidity or basicity of the support (e.g., Al₂O₃, SiO₂, MgO) can direct the reaction toward a specific isomer or prevent side reactions. catalysis.blog | Dispersing a photocatalyst on a silica (B1680970) support to improve stability and reuse in flow chemistry systems. |

Kinetic and Mechanistic Studies (e.g., Deuterium Labeling, Rate Law Derivations)

Deuterium Labeling: The replacement of a hydrogen atom with its heavier isotope, deuterium, can significantly alter the rate of a reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for mechanistic elucidation. symeres.comchem-station.comunam.mx For instance, in studying the reactions of this compound, one could investigate a base-catalyzed double bond isomerization. If the reaction involving 1-(perfluorohexyl)oct-2-ene-1,1,1-d₃ is significantly slower than its non-deuterated counterpart, it would strongly suggest that the abstraction of a proton from the C1 position is the rate-limiting step. KIE studies have been instrumental in understanding mechanisms ranging from metabolic pathways to complex organic reactions. nih.gov

Rate Law Derivations: By systematically varying the concentrations of reactants and catalysts and measuring the effect on the initial reaction rate, a rate law can be determined. This mathematical expression provides information about which species are involved in the rate-determining step. For example, mechanistic investigations into anion-catalyzed C-H silylation have used kinetic analysis to show that a CF₃⁻ anionoid is the active intermediate and that its partitioning between different reaction pathways is controlled by the reactant concentration ratio. whiterose.ac.uk

Table 2: Mechanistic Investigation Techniques for this compound Reactions

| Technique | Principle | Application to this compound |

| Deuterium Labeling (KIE) | A C-D bond is stronger and broken more slowly than a C-H bond. A significant rate change upon deuteration (kH/kD > 1) indicates C-H bond cleavage in the rate-determining step. chem-station.com | To determine if allylic C-H bond abstraction is the rate-limiting step in oxidation or isomerization reactions of the alkene. |

| Rate Law Determination | Measures how reaction rate depends on the concentration of each reactant, catalyst, and inhibitor. | To identify the species involved in the transition state of the rate-limiting step during its synthesis or subsequent functionalization. |

| Crossover Experiments | Two similar but distinguishable reactants are run together. The formation of "crossed" products can prove or disprove intermolecular vs. intramolecular pathways. whiterose.ac.uk | To determine if a rearrangement reaction of this compound proceeds through a mechanism involving fragmentation and recombination. |

| Intermediate Trapping | A highly reactive "trapping" agent is added to intercept and identify transient intermediates (e.g., radicals, carbenes). whiterose.ac.uk | To trap and identify perfluorohexyl radicals during its photocatalytic synthesis, confirming a radical-based mechanism. |

| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of the reaction mixture to observe the formation and decay of intermediate species. whiterose.ac.uk | To directly observe the formation of a catalyst-substrate complex or other transient species in the reaction pathway. |

Pericyclic Reaction Mechanisms

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. udel.edu Their stereochemical outcomes are governed by the principle of conservation of orbital symmetry. msu.edu

Transition State Characterization for Ene Reactions

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). wikipedia.org this compound, possessing allylic hydrogens at the C3 position, can potentially act as the ene component. However, the strong electron-withdrawing nature of the perfluorohexyl group makes the double bond electron-poor, suggesting it is more likely to function as the enophile in reactions with electron-rich alkenes.

The transition state of an ene reaction is typically a six-membered, non-planar (envelope or chair-like) arrangement. wikipedia.org Its concerted nature has been supported by both experimental and computational studies. wikipedia.org Density Functional Theory (DFT) calculations are a primary tool for characterizing these transition states, providing information on their geometry, energy, and the degree of bond formation/breaking. researchgate.net For a thermal ene reaction, the process is classified under Woodward-Hoffmann rules as [σ2s + π2s + π2s], indicating a symmetry-allowed pathway. wikipedia.org

Table 3: Representative Transition State Parameters for a Generic Ene Reaction

| Parameter | Description | Typical Value Range |

| C-H···X Distance | The distance between the allylic hydrogen being transferred and the acceptor atom (X) of the enophile. | 1.4 - 1.8 Å |

| C=C-C-H Dihedral Angle | The dihedral angle defining the orientation of the allylic C-H bond relative to the double bond plane. | Near perpendicular (approx. 90°) for optimal overlap. |

| C···Y Distance | The distance between the terminal carbon of the ene and the terminal atom (Y) of the enophile, where the new sigma bond forms. | 2.0 - 2.5 Å |

| Activation Energy (Ea) | The energy barrier for the reaction, calculated as the difference between the transition state energy and the reactant energy. | 20 - 35 kcal/mol for thermal reactions. researchgate.net |

Note: Values are generalized from literature on various ene reactions and would require specific DFT calculations for this compound.

Orbital Symmetry Considerations in Perfluoroalkene Reactivity

The outcome and feasibility of pericyclic reactions are dictated by the symmetry of the molecular orbitals (MOs) of the reactants. numberanalytics.comlibretexts.org According to Frontier Molecular Orbital (FMO) theory, the most significant interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. udel.edu

The presence of the electron-withdrawing perfluorohexyl group drastically lowers the energy of both the π (HOMO) and π* (LUMO) orbitals of the double bond in this compound compared to octene. This makes it an excellent electron-accepting component (dienophile or enophile) in pericyclic reactions.

In a [4+2] cycloaddition (Diels-Alder reaction), this compound would react with a 4π-electron diene. For a thermally allowed reaction, the symmetry of the diene's HOMO must match the symmetry of the perfluoroalkene's LUMO. paulbracher.com The significantly lowered LUMO energy of the perfluoroalkene leads to a smaller HOMO-LUMO energy gap, resulting in a faster reaction rate compared to reactions with non-fluorinated alkenes. This principle has been demonstrated in Diels-Alder reactions of other highly fluorinated alkenes, which readily react even with less reactive dienes like benzene. researchgate.net

Table 4: FMO Analysis for a [4+2] Cycloaddition of 1,3-Butadiene with this compound

| Reactant | Frontier Orbital | Symmetry (w.r.t. reaction plane) | Interaction | Reaction Outcome |

| 1,3-Butadiene (Diene) | HOMO (ψ₂) | Symmetric | HOMO(diene) - LUMO(dienophile) | Thermally Allowed |

| This compound (Dienophile) | LUMO (π*) | Symmetric | (Symmetric - Symmetric) | Concerted [4+2] cycloaddition proceeds readily. |

| 1,3-Butadiene (Diene) | LUMO (ψ₃) | Antisymmetric | LUMO(diene) - HOMO(dienophile) | Photochemically Allowed |

| This compound (Dienophile) | HOMO (π) | Antisymmetric | (Antisymmetric - Antisymmetric) | [4+2] cycloaddition can be induced by light. |

Fundamental Studies on C-F Bond Formation and Cleavage in Unsaturated Systems

The carbon-fluorine bond is the strongest single covalent bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. nih.gov However, this stability also presents a challenge for their degradation and selective functionalization.

C-F Bond Cleavage: While thermodynamically challenging, C-F bond cleavage can be achieved under specific reaction conditions. Visible-light photoredox catalysis has proven to be a particularly effective strategy. nih.gov The mechanism often involves the single-electron reduction of the fluorinated substrate to form a radical anion. This transient species can then fragment, eliminating a fluoride (B91410) ion and generating a carbon-centered radical, which can be trapped or further transformed. nih.govthe-innovation.org Microbial systems have also been identified that are capable of reductive defluorination in unsaturated perfluorinated compounds, suggesting that enzymatic pathways for C-F bond cleavage exist in nature. acs.orgnih.gov

C-F Bond Formation: In the context of synthesizing unsaturated systems like this compound, C-F bonds are typically introduced as part of a pre-functionalized building block (e.g., perfluorohexyl iodide). The key bond-forming step is then a C-C bond formation. A prevalent method is the radical addition of a perfluoroalkyl iodide to an alkene or alkyne. researchgate.netresearchgate.net These reactions can be initiated thermally, with radical initiators, or more recently, via photocatalysis. Photocatalytic methods, such as Atom Transfer Radical Addition (ATRA), offer mild and efficient routes to perfluoroalkylated alkenes. conicet.gov.ar

Table 5: Methods for C-F Bond Formation and Cleavage in Unsaturated Systems

| Process | Method | Description | Relevance to this compound |

| C-F Bond Formation | Nucleophilic Fluorination | Displacement of a leaving group with a fluoride source (e.g., KF, CsF). | Less common for perfluoroalkyl groups; more for single F atoms. |

| Electrophilic Fluorination | Use of an "F+" source (e.g., Selectfluor) to add fluorine across a double bond. | Not suitable for introducing a C₆F₁₃ group. | |

| Radical Perfluoroalkylation | Addition of a perfluoroalkyl radical (from Rƒ-I or Rƒ-Br) to an alkene/alkyne. researchgate.netconicet.gov.ar | A primary method for synthesizing the target compound from 1-octyne or a derivative. | |

| C-F Bond Cleavage | Reductive Defluorination | Electron transfer to the molecule forms a radical anion, which eliminates F⁻. Can be achieved with strong reducing agents or photocatalysis. nih.govthe-innovation.org | Could be a degradation pathway for this compound or a method to selectively functionalize it. |

| Metal-Mediated Activation | Oxidative addition of a C-F bond to a low-valent, electron-rich transition metal center. acs.org | A potential route for catalytic functionalization of the perfluorohexyl chain. | |

| Microbial Defluorination | Enzymatic processes in certain microorganisms can cleave C-F bonds in unsaturated perfluorinated acids. nih.gov | Suggests potential for bioremediation of related perfluorinated compounds. |

Chemo-, Regio-, and Stereoselective Control in Reactions of this compound

The selective functionalization of fluorinated olefins is a cornerstone of modern organofluorine chemistry, enabling the synthesis of complex molecules with tailored properties. For an unsymmetrical, electronically polarized alkene like this compound, which features a strongly electron-withdrawing perfluorohexyl group attached to one carbon of the double bond and an alkyl chain on the other, controlling the chemo-, regio-, and stereoselectivity of chemical transformations is both a challenge and an opportunity for synthetic innovation. While specific reactivity studies on this compound are not extensively detailed in the literature, the principles of selectivity can be thoroughly understood by examining analogous reactions involving structurally similar fluoroalkyl-substituted alkenes and the reactions used to form related structures.

Regio- and Stereoselective Radical Additions

Radical additions involving perfluoroalkyl iodides and alkenes are fundamental for creating C-C bonds and introducing fluorinated moieties. The regioselectivity of the initial radical addition to the double bond is governed by the stability of the resulting carbon-centered radical intermediate. The perfluoroalkyl radical (R_F•) preferentially adds to the less substituted carbon of the double bond, or to the carbon that results in the more stable subsequent radical. In the case of terminal alkenes like 1-octene, the addition of a perfluoroalkyl radical leads to a more stable secondary radical.

Research on the radical addition of n-perfluorobutyl iodide to 1-octene, a close analogue, demonstrates control over both regio- and stereoisomeric products. The reaction yields a mixture of isomers, indicating that while a primary pathway is favored, reaction conditions can influence the distribution of products. researchgate.net A review of these reactions shows that the major products are typically the trans and cis isomers resulting from the initial addition followed by elimination, alongside a smaller amount of the direct addition product. researchgate.net

Similarly, photocatalyzed additions of perfluorohexyl iodide to alkynes have shown exceptionally high levels of stereoselectivity. In reactions photocatalyzed by Rose Bengal in water, terminal alkynes react with perfluorohexyl iodide to yield exclusively E-stereoisomers of the resulting iodo-alkenes. conicet.gov.ar This highlights the ability of specific catalytic systems to exert precise control over the geometry of the newly formed double bond.

Table 1: Stereoselective Photocatalyzed Addition of Perfluorohexyl Iodide to Alkynes This table showcases the high stereoselectivity achieved in the Rose Bengal-photocatalyzed reaction of perfluorohexyl iodide with various terminal alkynes, resulting exclusively in the E-isomer. conicet.gov.ar

| Substrate (Alkyne) | Catalyst System | Product | Yield | Stereoselectivity (E:Z) |

| Phenylacetylene | Rose Bengal / Green LED / TMEDA / H₂O | (E)-(3-perfluorohexyl-1-iodoprop-1-en-1-yl)benzene | 78% | >99:1 |

| 1-Heptyne | Rose Bengal / Green LED / TMEDA / H₂O | (E)-1-Iodo-2-(perfluorohexyl)dec-1-ene | 80% | >99:1 |

Data sourced from a study on photocatalyzed perfluorohexylation reactions. conicet.gov.ar

Enantioselective Catalytic Hydroboration

Asymmetric hydroboration is a powerful method for installing both a boron functional group and a new stereocenter. For fluoroalkyl-substituted alkenes, this reaction provides access to valuable chiral building blocks. The challenge often lies in suppressing the elimination of fluoride, which is a common side reaction. geresearchgroup.com

Recent advances have demonstrated that cobalt-catalyzed systems can achieve highly enantioselective hydroboration of terminal alkenes bearing perfluoroalkyl groups. acs.orgchinesechemsoc.org Using a chiral bisphosphine ligand, such as (R)-BTFM-Garphos, with a cobalt(II) acetylacetonate (B107027) catalyst allows for the reaction of various fluoroalkylated alkenes with pinacolborane (HBpin) to produce chiral alkylboronates with high yields and excellent enantioselectivity. acs.orgchinesechemsoc.org The mechanism involves the 1,2-migratory insertion of the alkene into a cobalt-hydride or cobalt-boryl intermediate, which generates an alkylcobalt species where the fluorine atoms are on the γ-carbon, thereby suppressing β-fluoride elimination. acs.org

This methodology has been successfully applied to alkenes with various perfluoroalkyl chains, indicating its probable applicability to this compound for the generation of chiral β-perfluoroalkyl-substituted alkylboronates.

Table 2: Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes This table presents research findings on the asymmetric hydroboration of terminal alkenes substituted with different fluoroalkyl groups, demonstrating high yields and enantioselectivity. acs.org

| Alkene Substrate | Fluoroalkyl Group (R_F) | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | Perfluoropropyl (C₃F₇) | Co(acac)₂ / (R)-BTFM-Garphos | Chiral β-perfluoropropyl alkylboronate | 74% | 98% |

| 3,3,4,4,5,5,5-Heptafluoro-1-pentene | Perfluoroethyl (C₂F₅) | Co(acac)₂ / (R)-BTFM-Garphos | Chiral β-perfluoroethyl alkylboronate | 51% | 95% |

| 3,3-Difluoro-1-butene | Difluoroethyl (CH₃CF₂) | Co(acac)₂ / (R)-BTFM-Garphos | Chiral β-difluoroethyl alkylboronate | 68% | 98% |

Data adapted from studies on cobalt-catalyzed asymmetric hydroboration. acs.org

The success of these reactions underscores the importance of ligand design and catalyst choice in directing the chemo-, regio-, and stereochemical outcome of transformations on fluoroalkyl alkenes. The strong electronic influence of the perfluorohexyl group in this compound would be a dominant factor in its reactivity, making these selective catalytic approaches essential for its controlled functionalization.

Advanced Characterization Techniques and Spectroscopic Analysis in Research of 1 Perfluorohexyl Oct 1 Ene

Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation

Spectroscopy is fundamental to the analysis of 1-(Perfluorohexyl)oct-1-ene, offering non-destructive methods to probe its molecular structure and electronic properties. Each technique provides unique information, and together they allow for unambiguous structural confirmation and the tracking of reaction intermediates and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a fluorinated compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR: Proton NMR provides information on the hydrocarbon portion of the molecule. The spectrum of this compound is expected to show distinct signals for the vinyl protons and the aliphatic chain. The vinyl protons, being in different chemical environments, would appear as complex multiplets in the alkene region of the spectrum, heavily influenced by the strong electron-withdrawing perfluorohexyl group. The protons on the saturated hexyl part of the octene chain would appear in the typical upfield aliphatic region.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. oregonstate.edu This is particularly useful for identifying the olefinic carbons and the carbons within the alkyl chain. The carbon atoms of the perfluorohexyl group are strongly affected by the attached fluorine atoms, but their signals are often broad or complex due to C-F coupling. The broad chemical shift range in ¹³C NMR allows for clear separation of signals from different carbon types (sp², sp³). oregonstate.edu

¹⁹F NMR: Given the presence of the C₆F₁₃ group, ¹⁹F NMR is a critical technique for confirming the structure of the fluorinated chain. nih.gov Fluorine-19 is a 100% abundant, spin-½ nucleus, making ¹⁹F NMR a highly sensitive method. biophysics.org The spectrum is expected to show distinct signals for the terminal -CF₃ group and the five inequivalent -CF₂- groups. The chemical shifts and coupling patterns between adjacent fluorine nuclei provide definitive evidence for the structure and integrity of the perfluorohexyl moiety. nih.govnih.gov The signal for the CF₂ group alpha to the double bond would be particularly informative, showing the electronic influence of the π-system.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | =CH-CH₂(C₂) | 6.0 - 6.5 | ddd (doublet of doublet of doublets) | J_H,H(trans), J_H,H(allylic), J_H,F |

| C₆F₁₃-CH=(C₁) | 5.8 - 6.2 | dt (doublet of triplets) | J_H,H(trans), J_H,F | |

| -CH₂-(C₃) | ~2.2 | q (quartet) | J_H,H | |

| -(CH₂)₄-(C₄-C₇) | 1.2 - 1.5 | m (multiplet) | - | |

| -CH₃(C₈) | ~0.9 | t (triplet) | J_H,H | |

| ¹³C | C₆F₁₃-C=(C₁) | 135 - 145 | t (triplet) | J_C,F |

| =C-CH₂(C₂) | 110 - 120 | s (singlet) | - | |

| Aliphatic Carbons (C₃-C₈) | 14 - 35 | s (singlet) | - | |

| ¹⁹F | -CF₃ | ~ -81 | t (triplet) | J_F,F |

| -CF₂- (internal) | -122 to -126 | m (multiplet) | J_F,F |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by very strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of C-F stretching vibrations. youtube.com Other key absorptions would include the C=C stretch of the alkene, typically found around 1670 cm⁻¹, and various C-H stretching and bending modes from the octenyl chain. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-F bonds are strong absorbers in the IR, they are generally weak Raman scatterers. Conversely, the C=C double bond, being more polarizable, is expected to produce a strong and sharp signal in the Raman spectrum, making it an excellent method for confirming the presence of the alkene functionality. mdpi.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| C-F | Stretch | 1100 - 1350 | Very Strong | Weak |

| C=C | Stretch | 1665 - 1675 | Medium | Strong |

| =C-H | Stretch | 3020 - 3080 | Medium | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong | Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. uni-saarland.de In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

For this compound (C₁₄H₁₅F₁₃), the high-resolution mass spectrum would confirm its exact molecular weight of approximately 430.0966 g/mol . The fragmentation pattern observed under electron ionization (EI) conditions provides structural information. Common fragmentation pathways would likely include:

Cleavage of the C-C bond between the hydrocarbon and fluorocarbon segments.

Loss of the hexyl radical from the octenyl chain (allylic cleavage).

A series of fragmentations within the perfluorohexyl chain, characterized by the loss of CF₂ units.

Fragmentation of the alkyl chain, showing characteristic losses of 14 Da (-CH₂-). libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 430 | [C₁₄H₁₅F₁₃]⁺ (Molecular Ion) |

| 319 | [C₆F₁₃]⁺ |

| 111 | [C₈H₁₅]⁺ |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species with unpaired electrons, such as free radicals and transition metal ions. wikipedia.orgyoutube.com The compound this compound itself is a diamagnetic molecule with no unpaired electrons and is therefore "EPR silent."

However, EPR spectroscopy is an invaluable tool for studying the reaction mechanisms involving this compound, particularly those that proceed through radical intermediates. ethz.ch For instance, in free-radical polymerization or radical addition reactions across the double bond, EPR can be used to:

Detect the presence of transient radical intermediates.

Help identify the structure of the radical species through analysis of hyperfine coupling patterns.

Monitor the kinetics of radical formation and decay.

The use of spin-trapping agents in conjunction with EPR can further allow for the detection and identification of short-lived radical species that would otherwise be present at concentrations below the detection limit of the spectrometer. youtube.com

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography is essential for separating the components of a mixture, making it indispensable for monitoring the progress of a reaction and assessing the purity of the final product.

Gas Chromatography (GC): GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given its molecular weight and structure, this compound is sufficiently volatile for GC analysis. GC can be used to monitor the disappearance of starting materials and the appearance of the product in a reaction mixture. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides both quantitative information and structural identification of the components, allowing for a precise determination of product purity.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is used to separate components in a liquid phase. nih.gov For a highly fluorinated, non-polar molecule like this compound, reverse-phase HPLC (using a non-polar stationary phase and a polar mobile phase) is a suitable method for purification and purity analysis. nih.gov LC is particularly useful for separating the product from non-volatile starting materials or byproducts. Coupling LC with mass spectrometry (LC-MS) provides a powerful method for analyzing complex reaction mixtures containing per- and polyfluoroalkyl substances (PFAS). sigmaaldrich.com This technique is widely applied in the analysis of PFAS compounds in various matrices. nih.gov

Advanced Separation Techniques

The purification and analysis of this compound, especially when dealing with complex mixtures containing isomers or byproducts from its synthesis, necessitates the use of advanced separation techniques. These methods offer superior resolution, efficiency, and speed compared to standard chromatographic techniques.

Gas Chromatography (GC): For a volatile compound like this compound, gas chromatography is a fundamental analytical tool. youtube.comyoutube.com Separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. youtube.com Compounds with lower boiling points or weaker interactions travel faster through the column, resulting in shorter retention times. youtube.com The presence of the perfluorohexyl group significantly influences the volatility and polarity of the molecule, which are key parameters in optimizing GC separations. Specialized columns with fluorinated stationary phases can be employed to enhance the separation of fluorous compounds from their non-fluorinated counterparts.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. nih.gov In this technique, effluent from a primary GC column is directed to a second, shorter column with a different stationary phase. This results in a two-dimensional separation, providing much higher resolution and peak capacity. For instance, a complex mixture containing this compound and its structural isomers could be effectively resolved using a non-polar primary column and a more polar secondary column, separating compounds based on both volatility and polarity. nih.gov

Supercritical Fluid Chromatography (SFC): Supercritical fluid chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. wikipedia.orgshimadzu.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org Supercritical fluids possess low viscosity and high diffusivity, similar to gases, but also have solvating power like liquids. shimadzu.comtwistingmemoirs.com These properties allow for fast and efficient separations at lower temperatures than GC, which is beneficial for thermally labile compounds. wikipedia.orgtwistingmemoirs.com SFC is considered a form of normal-phase chromatography and is particularly well-suited for the analysis and purification of complex mixtures, including those containing fluorinated compounds. wikipedia.orgresearchgate.net The use of CO2 as the mobile phase also makes SFC a "greener" alternative to high-performance liquid chromatography (HPLC) due to reduced organic solvent consumption. twistingmemoirs.com

| Technique | Principle of Separation | Primary Application for this compound | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Purity assessment, routine analysis | High resolution for volatile compounds, well-established method |

| Comprehensive 2D GC (GC×GC) | Two independent separation mechanisms (e.g., volatility and polarity) | Analysis of complex mixtures, isomer separation | Vastly increased peak capacity and resolution |

| Supercritical Fluid Chromatography (SFC) | Partitioning between supercritical fluid mobile phase and stationary phase | Purification, chiral separations (if applicable to derivatives) | Fast, efficient, reduced solvent use, suitable for thermally sensitive compounds |

Diffraction Methods for Solid-State Structural Analysis (if applicable to derivatives/complexes)

While this compound is a liquid at room temperature, diffraction methods, particularly single-crystal X-ray diffraction, are indispensable for determining the precise three-dimensional atomic arrangement of its solid derivatives or co-crystals. mdpi.comeurjchem.com This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Single-Crystal X-ray Diffraction: To perform this analysis, a suitable single crystal of a derivative of this compound must be prepared. mdpi.com This could be achieved by reacting the double bond to introduce functional groups that facilitate crystallization, or by forming a co-crystal with another molecule. Once a crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map and, consequently, the entire crystal structure can be determined.

For fluorous compounds, solid-state structures often exhibit unique packing arrangements driven by the tendency of the perfluoroalkyl chains to segregate from hydrocarbon segments. nih.govnih.gov This can lead to layered or otherwise ordered structures in the crystal lattice. nih.gov Analysis of the crystal structure of a this compound derivative would likely reveal such phase separation, with the perfluorohexyl chains interacting primarily with each other through fluorine-fluorine contacts, and the octene-derived portions forming separate domains. nih.govresearchgate.net These structural insights are crucial for understanding the physical properties of these materials and for designing new molecules with desired solid-state characteristics.

| Technique | Information Obtained | Applicability to this compound | Expected Structural Features in Derivatives |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions | Applicable to solid derivatives or co-crystals | Segregation of perfluorohexyl and hydrocarbon chains, layered structures, specific F-F and C-H...F interactions |

Theoretical and Computational Chemistry Approaches to 1 Perfluorohexyl Oct 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer deep insights into the electronic nature of molecules. For 1-(perfluorohexyl)oct-1-ene, these calculations can elucidate properties stemming from its unique structure, which combines a highly fluorinated, electron-withdrawing segment with a hydrocarbon alkene chain.

Electronic structure analysis focuses on the distribution of electrons within the molecule, which dictates its chemical behavior. Key aspects include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the partial charges on atoms.

The HOMO-LUMO gap is a critical parameter, as it provides a measure of molecular stability and reactivity. mdpi.comkg.ac.rs A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to reaction. mdpi.com The strongly electron-withdrawing nature of the perfluorohexyl group is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted 1-octene (B94956). imperial.ac.uklibretexts.org This effect stems from the high electronegativity of fluorine atoms. researchgate.net

The charge distribution in this compound would be highly polarized. The perfluorohexyl chain (C₆F₁₃) will carry a significant negative partial charge, particularly on the fluorine atoms, while the hydrocarbon portion of the molecule, especially the carbons of the double bond, will become comparatively electron-deficient. Quantum calculations can quantify this charge distribution, providing insights into intermolecular interactions and the molecule's behavior in electric fields. Algorithms like COSMOtherm use surface polarities derived from quantum chemical calculations to predict thermodynamic properties. nih.gov

Table 1: Predicted Electronic Properties of this compound based on Quantum Chemical Principles

| Property | Expected Characteristic | Rationale |

| HOMO Energy | Lowered relative to 1-octene | The inductive effect of the electron-withdrawing C₆F₁₃ group stabilizes the electron-rich π-system. imperial.ac.uk |

| LUMO Energy | Lowered relative to 1-octene | The electron-withdrawing C₆F₁₃ group stabilizes the unoccupied anti-bonding π* orbital. imperial.ac.ukwuxibiology.com |

| HOMO-LUMO Gap | Potentially altered | The relative lowering of HOMO and LUMO determines the final gap, which influences chemical reactivity. imperial.ac.uk |

| Charge Distribution | Polarized | High electronegativity of fluorine atoms creates a strong dipole, with the C₆F₁₃ group being electron-rich and the octene moiety being comparatively electron-poor. researchgate.net |

Quantum chemical calculations are instrumental in mapping the mechanisms of chemical reactions. For this compound, a primary area of interest is the reactivity of the carbon-carbon double bond. Computational methods can model reaction pathways, such as electrophilic additions or pericyclic reactions like the ene reaction. wikipedia.orgbhu.ac.in

By calculating the energy of the system as the reactants evolve into products, a reaction coordinate can be plotted. The highest point on this path corresponds to the transition state, which is a first-order saddle point on the potential energy surface. researchgate.net The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. wayne.edu For example, in an electrophilic addition reaction, calculations could model the formation of a carbocation or halonium ion intermediate and the subsequent nucleophilic attack. researchgate.netnih.gov The electron-withdrawing perfluorohexyl group is expected to deactivate the double bond towards electrophilic attack compared to simple alkenes.

A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometric parameters. researchgate.net For a multi-atom molecule like this compound, the PES is high-dimensional (3N-6 dimensions, where N is the number of atoms), making its full representation impossible. umn.edu However, computational chemistry allows for the exploration of slices or specific regions of this surface. wayne.eduumn.edu

Mapping the PES is fundamental to understanding a molecule's behavior. helmholtz-berlin.de Key features of the PES that can be located computationally include:

Minima: These correspond to stable isomers and conformers of the molecule.

Saddle Points (Transition States): These represent the energy barriers between minima and are crucial for studying reaction kinetics. researchgate.netwayne.edu

By mapping the PES, chemists can predict the most stable arrangements of the molecule and the energy required to transform from one structure to another.

Quantum chemistry can predict various spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. By calculating the response of a molecule to electromagnetic fields, spectra can be simulated.

NMR Spectroscopy: Chemical shifts and spin-spin coupling constants (J-values) can be calculated. These values are highly sensitive to the molecular geometry and electronic environment. Comparing calculated and experimental NMR data can help confirm molecular structure and conformation. chemrxiv.org

Infrared (IR) Spectroscopy: IR spectra are determined by the vibrational modes of the molecule. Calculations can predict the frequencies and intensities of these vibrations, which correspond to specific functional groups and bond types. For this compound, distinct frequencies for C-F bonds, C=C bonds, and C-H bonds would be expected.

UV-Visible Spectroscopy: Electronic excitations, such as the π → π* transition of the double bond, can be calculated to predict the absorption wavelengths in UV-Vis spectroscopy.

These predictions are invaluable for interpreting experimental spectra and validating the accuracy of the computational methods employed.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. acs.org

This analysis can reveal the preferred spatial arrangements (conformers) of the molecule, the energy barriers between them, and the timescale of their interconversion. nih.govmdpi.com Key questions that MD simulations can address for this compound include:

The rotational preferences around the C-C bonds in both the alkyl and perfluoroalkyl chains.

The interaction between the fluorinated and hydrocarbon segments, which could lead to specific folded structures due to fluorous effects.

The results of conformational analysis are crucial for understanding how the molecule packs in condensed phases and interacts with other molecules or surfaces.

Intermolecular Interactions in Condensed Phases or Solvation Studies

The distinct structure of this compound, featuring a highly fluorinated, electron-poor segment and a hydrocarbon, electron-rich segment, dictates its intermolecular interactions in condensed phases and solution. The perfluorohexyl tail induces interactions uncommon in traditional hydrocarbons.

The amphiphilic nature of semi-fluorinated alkanes like the saturated analogue, perfluorohexyloctane, suggests that this compound would exhibit unique solvation behavior. nih.gov Studies on the solvation of gases in fluorous solvents show that terminal CF3 groups often act as preferential solvation sites. researchgate.net Furthermore, polyparameter linear free energy relationship (PP-LFER) models for per- and polyfluoroalkyl substances (PFAS) demonstrate that the electron-withdrawing nature of the perfluoroalkyl group significantly influences hydrogen bonding capabilities and partitioning behavior in the environment. chemrxiv.org

Table 1: Expected Intermolecular Interactions for this compound in Condensed Phases

| Interacting Segments | Type of Interaction | Primary Nature | Expected Relative Strength |

| Perfluorohexyl - Perfluorohexyl | C–F⋯F–C Contacts | Dispersive/Electrostatic | Weak to Moderate |

| Octene - Octene | van der Waals | Dispersive | Moderate |

| Perfluorohexyl - Octene | C–H⋯F Hydrogen Bonds | Weakly Electrostatic/Dispersive | Weak |

| Alkene π-system - Alkene π-system | π-π Stacking | Electrostatic/Dispersive | Weak to Moderate |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large molecules like this compound. esqc.orggithub.io DFT methods model the electronic structure of a system based on its electron density, a simpler quantity than the many-electron wavefunction. github.io Functionals such as B3LYP are commonly employed for calculations on fluorinated organic molecules, providing reliable results for molecular geometries, vibrational frequencies, and electronic properties. cognizancejournal.comresearchgate.netresearchgate.net

Prediction of Reactivity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.com These indices are derived from the change in energy with respect to the number of electrons and can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.commdpi.com For this compound, the electron-withdrawing perfluorohexyl group is expected to significantly influence the reactivity of the C=C double bond.

Key reactivity indices include:

Chemical Potential (μ) : Related to electronegativity, it indicates the tendency of electrons to escape the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω) : Quantifies the electrophilic character of a molecule.

Fukui Functions (f(r)) : Identify the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack.

Table 2: Hypothetical DFT-Calculated Reactivity Indices (in eV) for this compound Compared to a Non-fluorinated Analogue

| Compound | HOMO Energy | LUMO Energy | Chemical Hardness (η) | Electrophilicity Index (ω) |

| 1-Tetradecene (Analogue) | -6.5 | 1.0 | 3.75 | 1.88 |

| This compound | -7.2 | -0.5 | 3.35 | 4.28 |

Note: This table contains illustrative data based on general trends observed in fluorinated compounds and is not the result of direct experimental measurement or calculation for this specific compound.

Computational Design of Fluorinated Compounds

DFT is a valuable tool for the in silico design of novel fluorinated molecules with tailored properties. cognizancejournal.com By systematically modifying a parent structure and calculating the resulting electronic and structural properties, researchers can screen candidates for specific applications before undertaking complex synthesis. For example, DFT has been used to design fluorinated fluorene (B118485) derivatives for OLED applications by tuning their electronic and optical properties and to design morphine derivatives where fluorination adjusts pKa for pH-specific binding. cognizancejournal.comresearchgate.net

This approach could be applied to this compound to design new fluorous materials. For instance, DFT calculations could predict how changes to the:

Perfluoroalkyl Chain Length : Affects fluorophilicity, boiling point, and surface tension.

Hydrocarbon Chain Length : Modifies the hydrophobic character and solubility in organic solvents.

Position of the Double Bond : Influences the reactivity and potential for polymerization.

Through such computational screening, new derivatives could be optimized for use as surfactants, monomers for specialty polymers, or components in fluorous phase synthesis.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

QSRR and QSPR models establish mathematical relationships between the structural or physicochemical properties of molecules (descriptors) and their reactivity or physical properties. science.gov These models are essential for predicting the behavior of new compounds without the need for extensive experimental testing.

For fluorinated compounds, QSPR models have been developed to predict properties like fluorophilicity, which is crucial for applications in fluorous synthesis. researchgate.net These models often use 3D molecular descriptors combined with machine learning techniques like artificial neural networks to achieve high predictive accuracy. researchgate.net

Correlation of Structural Descriptors with Theoretical Reactivity Parameters

A powerful QSRR approach involves correlating easily computable structural descriptors with more complex reactivity parameters. nih.govacs.org Often, quantum molecular properties (QMPs) derived from DFT calculations serve as the descriptors. nih.gov For a series of related fluorinated olefins, one could correlate descriptors such as HOMO/LUMO energies, calculated dipole moments, or the electrostatic potential at specific atoms with experimentally or theoretically determined reactivity parameters like reaction rates or activation energies. researchgate.net

For this compound and its analogues, a QSRR model could be built to predict the activation energy for an electrophilic addition to the double bond. The model would likely find a strong correlation between the activation energy and descriptors related to the electronic properties of the alkene, such as the LUMO energy or the condensed Fukui function on the carbon atoms.

Table 3: Illustrative QSRR Correlation for a Series of Fluorinated Olefins in an Electrophilic Addition Reaction

| Compound | Structural Descriptor (Calculated LUMO Energy, eV) | Reactivity Parameter (Calculated Activation Energy, kcal/mol) |

| Analogue 1 (Less Fluorinated) | -0.1 | 15.2 |

| Analogue 2 | -0.3 | 14.1 |

| This compound | -0.5 | 13.0 |

| Analogue 3 (More Fluorinated) | -0.7 | 11.9 |

Note: This table presents a hypothetical linear correlation to illustrate the QSRR concept.

Development of Predictive Models for Fluorinated Olefin Transformations

Predictive models are crucial for understanding and controlling the outcomes of chemical reactions involving fluorinated olefins. These models can help anticipate selectivity, reactivity, and the influence of catalysts.

One notable example is the classification of olefins for cross-metathesis reactions. beilstein-journals.org Olefins are categorized based on their tendency to homodimerize. Alkenes bearing perfluoroalkyl moieties are generally considered Type II olefins , which are characterized by slow homodimerization, making them suitable partners for cross-metathesis with more reactive Type I olefins. beilstein-journals.org This classification serves as a predictive model for planning synthetic routes.

Furthermore, models can be developed to predict the regioselectivity of reactions. For the hydroformylation of fluoro-olefins, the strong electron-withdrawing nature of the perfluoroalkyl group heavily favors the formation of the branched aldehyde product. nih.gov A predictive model for the reactions of this compound would incorporate its Type II metathesis behavior and the strong directing effect of the perfluorohexyl group in polar or addition reactions, allowing for the rational design of synthetic transformations.

Methodological Advancements in Computational Studies of Organofluorine Compounds

The study of organofluorine compounds, including complex molecules like this compound, presents unique challenges to theoretical and computational chemistry. The high electronegativity, small size, and high electron density of the fluorine atom introduce strong electronic effects that necessitate sophisticated computational methods for accurate predictions of molecular structure, reactivity, and properties. Over the past decades, significant methodological advancements have enhanced the ability of researchers to model these "forever chemicals" with increasing precision. nih.govmdpi.com

The primary workhorse for electronic structure calculations of organofluorine compounds is Density Functional Theory (DFT) . DFT offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from predicting reaction mechanisms to calculating spectroscopic properties. tandfonline.comtandfonline.comresearchgate.net Mechanistic investigations into reactions involving fluorinated alkenes frequently employ DFT to map out potential energy surfaces, identify transition states, and elucidate reaction pathways. tandfonline.comresearchgate.netnih.gov For instance, DFT calculations have been crucial in understanding the regioselectivity and stereoselectivity of cycloaddition reactions involving fluorinated alkenes and in exploring the energetic profiles of olefination reactions to form C=C bonds. tandfonline.comresearchgate.net In the context of this compound, DFT could be used to investigate its reactivity in electrophilic additions to the double bond, the influence of the perfluorohexyl group on the electronic properties of the alkene moiety, and potential decomposition pathways.

A significant challenge in the computational study of fluorinated compounds is accurately describing the complex interplay of electronic effects, such as hyperconjugation and induction, which are profoundly influenced by fluorine substitution. rsc.org The choice of DFT functional and basis set is critical for obtaining reliable results. Studies have shown that different functionals can yield varying outcomes, particularly for reaction barriers and stereoselectivities. tandfonline.com Advanced functionals, often incorporating corrections for dispersion forces, are generally required to model the non-covalent interactions that can be significant in these systems.

The table below illustrates a selection of computational methods and their applications in the study of various organofluorine compounds, highlighting the versatility of these theoretical tools.

| Computational Method | Application Area | Organofluorine System Studied | Key Findings | Reference |

| Density Functional Theory (DFT) | Reaction Mechanism | Hydrofluorination of Alkenes | Unveiled involvement of carbocation and Co(IV)-alkyl intermediates. | nih.gov |

| DFT | Olefination Mechanism | Trifluoroethyl ethanesulfonate | Determined the energetic profile and factors controlling E/Z selectivity. | tandfonline.comtandfonline.com |

| DFT | Cycloaddition Reactions | Fluorinated Alkenes & Nitrones | Explored reaction mechanisms and regioselectivity, finding a one-step process. | researchgate.net |

| Molecular Dynamics (MD) | Interfacial Behavior | Per- and Polyfluoroalkyl Substances (PFAS) | Simulated PFAS interaction and binding at interfaces like clay minerals. | nih.govntu.ac.uk |

| MD with ReaxFF | Degradation Simulation | Perfluoroalkyl Carboxylic/Sulfonic Acids | Investigated high-temperature pyrolysis mechanisms during sonolysis. | mdpi.com |

Molecular Dynamics (MD) simulations have emerged as a powerful tool for studying the dynamic behavior and interfacial properties of organofluorine compounds. nih.gov Given the amphiphilic nature of this compound, with its hydrophobic hydrocarbon tail and both hydrophobic and lipophobic perfluorinated segment, MD simulations would be invaluable for understanding its behavior at interfaces, such as air-water or oil-water. A major hurdle for accurate MD simulations is the development of reliable force fields. acs.org Standard force fields often fail to capture the unique properties of fluorinated chains. Consequently, significant research has been dedicated to creating specialized force fields, sometimes derived from high-level ab initio calculations, that can accurately model the phase behavior, surface tension, and aggregation of PFAS and related molecules. acs.org Such simulations can predict how molecules like this compound might orient themselves at surfaces or form aggregates in solution. ntu.ac.uk

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a bridge between the electronic detail of QM and the large-scale sampling of MM. These approaches are particularly useful for studying enzymatic processes or reactions in solution where the immediate reaction center requires a high-level quantum description while the surrounding environment (e.g., solvent or protein) can be treated with classical mechanics. nih.gov For instance, QM/MM has been applied to investigate enzymatic C-F bond cleavage, providing insights into the atomic-level interactions within the enzyme's active site.

Academic Applications and Research Directions of 1 Perfluorohexyl Oct 1 Ene in Advanced Chemical Synthesis

Building Blocks for Complex Molecular Architectures

The bifunctional nature of 1-(perfluorohexyl)oct-1-ene, featuring a reactive carbon-carbon double bond and a passive, property-imparting fluorous tail, makes it an ideal building block for a variety of sophisticated molecular and macromolecular structures.

The terminal alkene group in this compound serves as a polymerizable handle, enabling its use as a monomer for creating fluorinated polymers. While the homopolymerization of monomers with bulky perfluoroalkyl groups can be challenging due to steric hindrance, specialized techniques such as ultrahigh-pressure polymerization have been successfully employed for similar monomers like perfluorohex-1-ene (B1329354). fluorine1.rufluorine1.ru Research on perfluorohex-1-ene demonstrated that radical polymerization at pressures of 15-16 thousand atmospheres and temperatures of 180-240°C can yield a homopolymer, albeit with by-products like dimers and oligomers. fluorine1.rufluorine1.ru The resulting poly(perfluorohex-1-ene) is a partially crystalline material soluble in perfluorinated solvents. fluorine1.ru

It is anticipated that this compound could be similarly homopolymerized under extreme conditions. More commonly, it is envisioned as a comonomer in radical copolymerizations with more reactive, non-fluorinated monomers such as ethylene (B1197577), styrenes, or acrylates. researchgate.netnih.gov The incorporation of the this compound unit into a polymer backbone would impart the unique properties of fluorinated materials, including low surface energy, hydrophobicity, and oleophobicity, to the entire macromolecule. core.ac.uk The synthesis of fluorinated copolymers is a major area of research, as it allows for the tuning of material properties for applications ranging from advanced coatings and fuel cell membranes to polymer electrolytes. researchgate.neticgm.fr

| Monomer | Polymerization Method | Key Findings | Reference |

|---|---|---|---|

| Perfluorohex-1-ene | Ultrahigh-pressure (15-16 k atm) radical polymerization | Successfully produced a partially crystalline homopolymer. Reaction required an initiator and high temperature (180-240°C). | fluorine1.rufluorine1.ru |

| Fluorinated Methacrylates | RAFT Polymerization | Synthesized random copolymers with controlled molecular weight and low dispersity. Resulting films showed high water contact angles. | nih.gov |

| Vinylidene Fluoride (B91410) (VDF) and 8-Bromo-1H,1H,2H-perfluorooct-1-ene | Radical Copolymerization | Produced copolymers where the fluorinated side chain could be used for subsequent crosslinking reactions. | icgm.fr |

Beyond high molecular weight polymers, this compound is a candidate for the synthesis of well-defined, lower molecular weight structures like oligomers and dendrimers. Telomerization, a process involving a chain transfer agent to control chain length, is a common method for producing fluorinated oligomers. icgm.fr The alkene can react with telogens like perfluoroalkyl iodides in radical-initiated processes to form short-chain, highly functionalized molecules.

The compound's structure is also well-suited for creating fluorinated dendrimers and hyperbranched polymers. These highly branched, three-dimensional macromolecules are of interest for applications in materials science, including low-loss optical waveguides. researchgate.net For example, a synthetic strategy could involve the hydrosilylation of the double bond in this compound to attach it to a multifunctional core, or it could be used as a surface group to impart fluorous properties to a pre-formed dendrimer. Fluorinated dendrimers are known to exhibit low refractive indices and are valued for their unique film-forming properties and precise molecular architecture. researchgate.net